(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol
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Overview
Description
(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol: is a chiral compound that features a phenyl group and a pyrrolidine ring attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the phenyl group.
Formation of the Ethan-1-ol Backbone: The ethan-1-ol backbone is introduced through a series of reactions, often involving the use of reducing agents and catalysts.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyrrolidine groups can participate in substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study the interactions between chiral molecules and biological systems. It may also serve as a model compound for investigating the effects of chirality on biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol involves its interaction with specific molecular targets. The phenyl and pyrrolidine groups may interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol: This compound has a similar structure but with a propanol backbone.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities.
Uniqueness
The uniqueness of (1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethan-1-ol lies in its specific chiral configuration and the presence of both phenyl and pyrrolidine groups
Properties
IUPAC Name |
(1R)-1-phenyl-2-[(2S)-pyrrolidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDZLESKQMMKLT-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C[C@H](C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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